molecular formula C23H29ClN4O B2938602 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922035-04-9

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2938602
CAS No.: 922035-04-9
M. Wt: 412.96
InChI Key: ZXHPZNDIDWYFQW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex structure incorporating an indoline subunit and a piperazine ring, a motif common in molecules with significant biological activity. The indole and indoline scaffolds, central to this molecule's structure, are recognized as privileged structures in drug discovery. These structures are found in a wide array of bioactive molecules and are known to exhibit diverse biological activities, including potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The presence of the 4-methylpiperazine group often influences the compound's solubility and its ability to interact with various biological targets, particularly in the central nervous system. The integration of these pharmacophores makes this compound a valuable scaffold for investigating new therapeutic agents and studying structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a building block in the synthesis of more complex chemical entities. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHPZNDIDWYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known by its CAS number 922089-37-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indoline moiety and a piperazine derivative, suggesting diverse pharmacological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H29ClN4OC_{23}H_{29}ClN_{4}O, with a molecular weight of approximately 413.0 g/mol. The compound's structure includes:

  • A chloro substituent on the benzamide ring.
  • An indoline structure that contributes to its biological activity.
  • A piperazine ring that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indoline moiety through cyclization reactions.
  • Piperazine derivatization to introduce the piperazine ring.
  • Coupling reactions to attach the benzamide group.

These steps often employ solvents like dichloromethane or dimethylformamide and purification techniques such as recrystallization or chromatography to isolate the final product.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound has been studied for its potential as a selective 5-HT1A antagonist, which may be beneficial in treating anxiety and mood disorders .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds in its class exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in this area .
  • Kinase Inhibition : Related compounds have shown efficacy in inhibiting specific kinases, which could be relevant for cancer therapy .

The biological activity of this compound is likely mediated through:

  • Receptor Modulation : As a selective antagonist for serotonin receptors, it may modulate neurotransmitter levels, influencing mood and anxiety.
  • Enzyme Inhibition : The structure suggests potential interactions with various enzymes involved in cellular signaling pathways.

Data Summary Table

PropertyValue
Molecular FormulaC23H29ClN4O
Molecular Weight413.0 g/mol
CAS Number922089-37-0
Potential ActivitiesAntidepressant, Antimicrobial
Mechanism of ActionReceptor modulation, Enzyme inhibition

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • A study highlighted the antidepressant effects observed in animal models treated with similar indoline derivatives, demonstrating significant reductions in anxiety-like behaviors .
  • Another research focused on the antimicrobial properties of structurally related sulfonamides, indicating potential applications in treating infections .

Comparison with Similar Compounds

Key Observations:

Indoline vs. Nitrophenyl : The 1-methylindolin-5-yl group in the target compound replaces the nitrophenyl group in NP7 . This substitution eliminates the nitro group’s electron-withdrawing effects, possibly reducing metabolic instability.

Thiazolidinone Addition: The compound in incorporates a sulfone and thiazolidinone ring, which could improve solubility and target binding compared to the indoline-containing target .

Hypothesized Pharmacological Profiles

  • NP7 : The nitro group may confer antibacterial or antiparasitic activity, though metabolic susceptibility (e.g., nitro reduction) could limit efficacy.
  • Thiazolidinone Derivative : The sulfone and thiazolidinone may enhance anti-inflammatory or antiviral effects via protease inhibition.

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